Cas no 425375-05-9 (N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide)

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
- 2-Naphthalenesulfonamide, N-(4-oxo-2,5-cyclohexadien-1-ylidene)-
- BIM-0017955.P001
- F0808-1802
- CBMicro_018085
- CCG-14327
- 425375-05-9
- AKOS024600337
-
- インチ: 1S/C16H11NO3S/c18-15-8-6-14(7-9-15)17-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11H
- InChIKey: FJQZYLIBGFSHMS-UHFFFAOYSA-N
- SMILES: C1=C2C(C=CC=C2)=CC=C1S(/N=C1\C=CC(=O)C=C\1)(=O)=O
計算された属性
- 精确分子量: 297.04596439g/mol
- 同位素质量: 297.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 592
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72Ų
- XLogP3: 1.4
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- Boiling Point: 507.8±53.0 °C(Predicted)
- 酸度系数(pKa): -7.87±0.20(Predicted)
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0808-1802-30mg |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
425375-05-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0808-1802-10μmol |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
425375-05-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0808-1802-5mg |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
425375-05-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0808-1802-4mg |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
425375-05-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0808-1802-5μmol |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
425375-05-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0808-1802-50mg |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
425375-05-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0808-1802-20μmol |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
425375-05-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0808-1802-15mg |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
425375-05-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0808-1802-3mg |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
425375-05-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0808-1802-40mg |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
425375-05-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamideに関する追加情報
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide: A Comprehensive Overview
The compound with CAS No. 425375-05-9, known as N-(4-Oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a naphthalene sulfonamide group with a cyclohexadienone moiety. The naphthalene core provides aromatic stability, while the cyclohexadienone ring introduces conjugation and potential for electronic modulation. Recent studies have highlighted its potential applications in drug design, optoelectronic materials, and advanced chemical sensors.
One of the key features of this compound is its ability to undergo various photochemical and electrochemical transformations. Researchers have explored its use as a building block for constructing supramolecular assemblies, which are critical in the development of functional materials. For instance, the sulfonamide group in the molecule has been shown to facilitate hydrogen bonding interactions, making it an ideal candidate for designing self-assembled monolayers (SAMs). These SAMs have applications in biosensing and nanotechnology, where precise control over surface properties is essential.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of N-(4-Oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide. Quantum mechanical calculations reveal that the molecule exhibits a high degree of conjugation across its aromatic systems, which enhances its electron transport capabilities. This property makes it a promising candidate for use in organic field-effect transistors (OFETs) and photovoltaic devices. Experimental studies have confirmed these theoretical predictions, with devices incorporating this compound showing improved charge carrier mobility and stability under operational conditions.
In addition to its electronic properties, this compound has also been investigated for its biological activity. Preliminary assays indicate that it may possess anti-inflammatory and antioxidant properties, suggesting potential applications in pharmaceutical research. The cyclohexadienone ring is particularly interesting due to its ability to act as a Michael acceptor, facilitating reactions with nucleophiles under mild conditions. This reactivity opens up new avenues for drug design, where selective targeting of biological pathways is crucial.
The synthesis of N-(4-Oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the naphthalene sulfonamide intermediate and subsequent coupling with the cyclohexadienone derivative. Recent optimizations have focused on improving yield and purity, making this compound more accessible for large-scale applications.
Looking ahead, the versatility of this compound positions it as a valuable tool in both academic research and industrial applications. Its unique combination of electronic properties, reactivity, and structural flexibility makes it an attractive candidate for diverse fields ranging from materials science to pharmacology. As research continues to uncover new aspects of its behavior, we can expect even more innovative uses for this remarkable molecule.
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